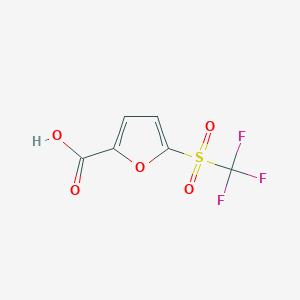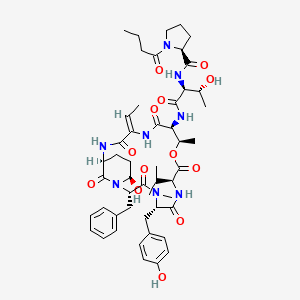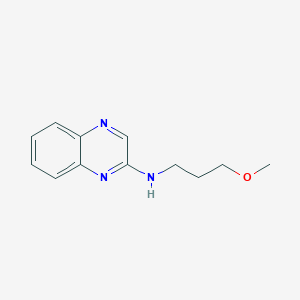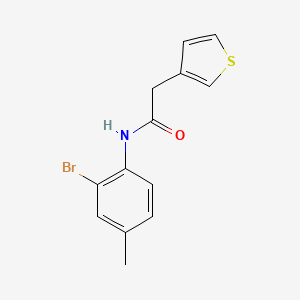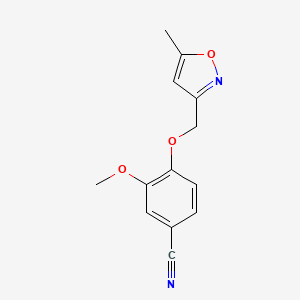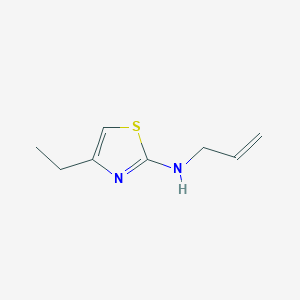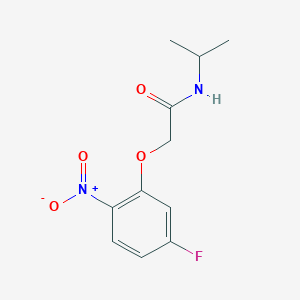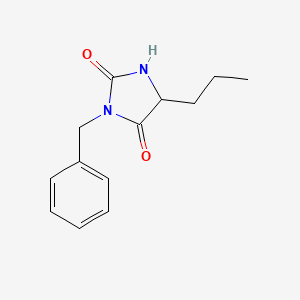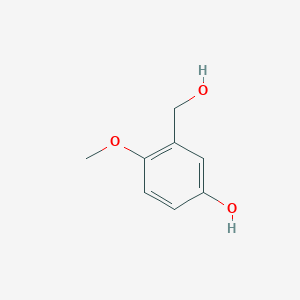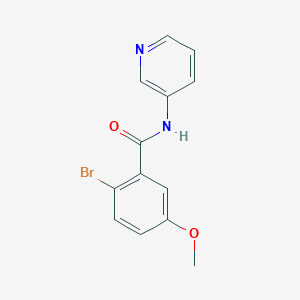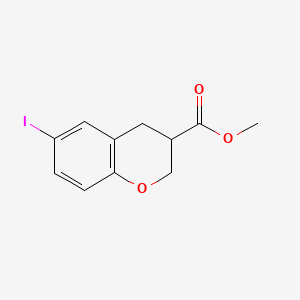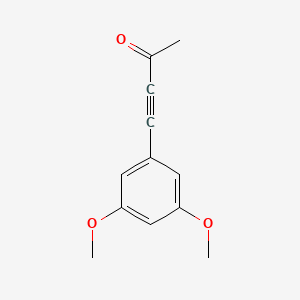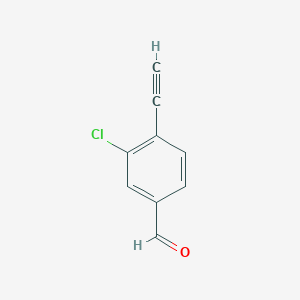
3-Chloro-4-ethynylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-ethynylbenzaldehyde is an organic compound with the molecular formula C9H5ClO It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and an ethynyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-4-ethynylbenzaldehyde can be synthesized through a multi-step process. One common method involves the Sonogashira coupling reaction. This reaction typically starts with 3-chlorobenzaldehyde and trimethylsilylacetylene. The reaction proceeds as follows:
Sonogashira Coupling: 3-Chlorobenzaldehyde is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form 3-chloro-4-(trimethylsilyl)ethynylbenzaldehyde.
Desilylation: The trimethylsilyl group is then removed using a base such as potassium carbonate in methanol, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-ethynylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Chloro-4-ethynylbenzoic acid.
Reduction: 3-Chloro-4-ethynylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-4-ethynylbenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific electronic or photophysical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Chemical Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Mécanisme D'action
The mechanism of action of 3-chloro-4-ethynylbenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ethynyl group can participate in click chemistry reactions, making it a versatile tool in chemical biology .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethynylbenzaldehyde: Similar structure but lacks the chlorine atom.
3-Chloro-4-methylbenzaldehyde: Similar structure but has a methyl group instead of an ethynyl group.
3-Chloro-4-formylbenzoic acid: Similar structure but has a carboxylic acid group instead of an ethynyl group.
Uniqueness
3-Chloro-4-ethynylbenzaldehyde is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique chemical transformations and interactions in various research fields .
Propriétés
Formule moléculaire |
C9H5ClO |
|---|---|
Poids moléculaire |
164.59 g/mol |
Nom IUPAC |
3-chloro-4-ethynylbenzaldehyde |
InChI |
InChI=1S/C9H5ClO/c1-2-8-4-3-7(6-11)5-9(8)10/h1,3-6H |
Clé InChI |
XJFDGKSRXVWADY-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=C(C=C1)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



